molecular formula C15H23NO4 B12943668 2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid

2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid

Cat. No.: B12943668
M. Wt: 281.35 g/mol
InChI Key: PRVONMRZCWKCAY-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole core, which is a fused ring system that adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: The decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole core can be synthesized through a series of cyclization reactions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, especially when the Boc group is used to protect amine functionalities.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, where it can act as an inhibitor or modulator. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid include other Boc-protected amino acids and cyclic compounds. Some examples are:

    N-Boc-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.

    Cyclopentane derivatives: Compounds with similar cyclic structures, such as decahydrocyclopenta[3,4]cyclobutane derivatives, share some structural features but may have different reactivity and applications.

The uniqueness of this compound lies in its fused ring system and the presence of both the Boc protecting group and the carboxylic acid functionality, which provide versatility in chemical synthesis and potential biological activity.

Biological Activity

2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2138534-26-4
  • Molecular Formula : C15H23NO4
  • Molecular Weight : 281.35 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, particularly focusing on its anti-tuberculosis (anti-TB) properties and potential as an anticancer agent.

Anti-Tuberculosis Activity

Recent research has highlighted the compound's structural analogs as promising candidates against drug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that pyrrole-based compounds exhibit potent anti-TB activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

Mechanism of Action :
The mechanism involves targeting the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid export. Inhibition of this protein leads to the accumulation of toxic intermediates within the bacteria, ultimately resulting in cell death .

Anticancer Activity

In addition to its anti-TB properties, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. For instance, pyrrole analogs have been reported to exert excellent cytotoxic effects with IC50 values around 70 nM against breast cancer cells (MDA-MB-231) .

Case Studies and Research Findings

StudyCompoundActivityFindings
Pyrrole DerivativesAnti-TBMIC < 0.016 μg/mL; effective against drug-resistant strains
Pyrrole Analog of Combretastatin A-4AnticancerIC50 = 70 nM against MDA-MB-231; significant cytotoxicity
Pyrrole-2-carboxaldehydesPhysiological ActivitiesExhibited reducing ability; potential in diabetes-related pathways

Structure-Activity Relationship (SAR)

The structural modifications on the pyrrole ring significantly influence the biological activity of these compounds. For example, introducing bulky substituents or electron-withdrawing groups enhances the anti-TB efficacy while maintaining low toxicity levels .

Key Findings from SAR Studies:

  • Bulky Substituents : Increased potency against M. tuberculosis.
  • Electron-Withdrawing Groups : Enhanced interaction with target proteins but can reduce overall activity if too strong.
  • Hydrophobic Interactions : Critical for binding affinity to MmpL3.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azatricyclo[5.3.0.02,6]decane-9-carboxylic acid

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-6-11-9-4-8(13(17)18)5-10(9)12(11)7-16/h8-12H,4-7H2,1-3H3,(H,17,18)

InChI Key

PRVONMRZCWKCAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(CC3C2C1)C(=O)O

Origin of Product

United States

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